STING agonist-34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

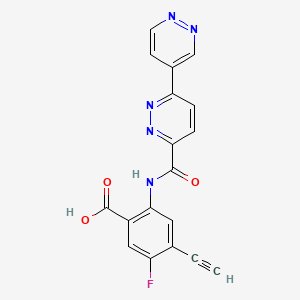

Molecular Formula |

C18H10FN5O3 |

|---|---|

Molecular Weight |

363.3 g/mol |

IUPAC Name |

4-ethynyl-5-fluoro-2-[(6-pyridazin-4-ylpyridazine-3-carbonyl)amino]benzoic acid |

InChI |

InChI=1S/C18H10FN5O3/c1-2-10-7-16(12(18(26)27)8-13(10)19)22-17(25)15-4-3-14(23-24-15)11-5-6-20-21-9-11/h1,3-9H,(H,22,25)(H,26,27) |

InChI Key |

KEGLNBCLJXFLRV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1F)C(=O)O)NC(=O)C2=NN=C(C=C2)C3=CN=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of STING Agonists

An in-depth analysis of publicly available scientific literature and databases did not yield specific information for a compound designated "STING agonist-34." This nomenclature may represent an internal, preclinical, or otherwise non-publicly disclosed candidate.

Therefore, this guide provides a comprehensive overview of the general mechanism of action for STING (Stimulator of Interferon Genes) agonists, leveraging established principles from the field. The information presented is essential for researchers, scientists, and drug development professionals working with novel immunomodulatory agents targeting the STING pathway.

STING is an endoplasmic reticulum (ER)-resident transmembrane protein that plays a critical role in the innate immune response to cytosolic DNA.[1] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for anti-viral and anti-tumor immunity.[2]

The canonical activation of the STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to the ligand-binding domain of STING, inducing a conformational change.[4] This conformational change facilitates the translocation of STING from the ER to the Golgi apparatus.

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-β) and other inflammatory cytokines. Activated STING can also lead to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory response.

STING agonists are small molecules designed to mimic the action of cGAMP, thereby directly activating the STING protein and initiating this downstream signaling cascade.

Signaling Pathway Diagram

Caption: The STING signaling pathway, from cytosolic DNA sensing to gene transcription.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the following tables represent the typical quantitative data generated to characterize a novel STING agonist.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Readout | EC50 (µM) |

|---|---|---|---|

| STING Reporter Assay | THP1-Dual™ ISG-Lucia | ISG Reporter Activity | Data not available |

| IFN-β Secretion | Human PBMCs | IFN-β ELISA | Data not available |

| p-IRF3 Western Blot | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | p-IRF3 Levels | Data not available |

| p-TBK1 Western Blot | Mouse BMDCs | p-TBK1 Levels | Data not available |

Table 2: Binding Affinity of this compound

| Assay Type | Protein | Kd (µM) |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Recombinant Human STING | Data not available |

| Isothermal Titration Calorimetry (ITC) | Recombinant Human STING | Data not available |

Key Experimental Protocols

Detailed protocols for characterizing a novel STING agonist generally involve a combination of cell-based assays and biophysical techniques.

STING Reporter Assay

-

Objective: To determine the functional potency of the STING agonist in a cell-based system.

-

Methodology:

-

Cell Culture: THP1-Dual™ ISG-Lucia cells, which contain a secreted luciferase reporter gene under the control of an IRF3-inducible promoter, are cultured according to the manufacturer's instructions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the STING agonist. A known STING agonist (e.g., cGAMP) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: Cells are incubated with the compounds for a defined period (e.g., 24 hours).

-

Luciferase Assay: The supernatant is collected, and the luciferase activity is measured using a luminometer and a luciferase assay substrate.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

-

Cytokine Secretion Assay (ELISA)

-

Objective: To quantify the production of key cytokines, such as IFN-β, upon STING activation.

-

Methodology:

-

Cell Isolation and Culture: Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs), are isolated and cultured.

-

Compound Treatment: Cells are treated with the STING agonist at various concentrations.

-

Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), the cell culture supernatant is collected.

-

ELISA: The concentration of IFN-β in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Cytokine concentrations are plotted against the agonist concentration to determine the dose-response relationship.

-

Western Blot for Phosphorylated Signaling Proteins

-

Objective: To confirm the activation of downstream signaling components of the STING pathway.

-

Methodology:

-

Cell Lysis: Cells treated with the STING agonist for various time points are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3). Antibodies against total TBK1, total IRF3, and a housekeeping protein (e.g., GAPDH) are used as controls.

-

Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or housekeeping protein levels.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the in vitro characterization of a novel STING agonist.

References

- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Activation of human STING by a molecular glue-like compound - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Discovery and Synthesis of STING Agonists for Cancer Immunotherapy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "STING agonist-34" is not associated with publicly available scientific literature detailing its discovery, synthesis, or preclinical data. It may be a commercial catalog identifier or a proprietary compound. This guide will, therefore, focus on the general principles and methodologies for the discovery and synthesis of STING (Stimulator of Interferon Genes) agonists, using well-documented examples from peer-reviewed research to illustrate the process.

Introduction: The STING Pathway in Immuno-Oncology

The cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2][3] Upon binding cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][4] This cyclic dinucleotide (CDN) then binds to the STING protein, an endoplasmic reticulum-resident transmembrane dimer.

Ligand binding induces a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus. There, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of Type I interferons (IFN-I) and other pro-inflammatory cytokines. This cascade initiates a potent anti-tumor immune response by enhancing dendritic cell maturation, promoting T cell priming and infiltration into the tumor microenvironment, and activating Natural Killer (NK) cells. The ability to convert immunologically "cold" tumors into "hot" tumors makes STING an attractive target for cancer immunotherapy.

The STING Signaling Pathway

The activation of the STING pathway is a multi-step process integral to innate immunity. The following diagram illustrates the canonical signaling cascade from cytosolic DNA sensing to the production of Type I interferons.

Caption: Figure 1: The cGAS-STING Signaling Pathway.

Discovery of STING Agonists

The discovery of therapeutic STING agonists has focused on two primary classes: cyclic dinucleotide (CDN) analogs and non-CDN small molecules. The goal is to develop agents with improved potency, stability, and drug-like properties compared to the endogenous ligand 2',3'-cGAMP.

Discovery Workflow

The process of identifying and validating novel STING agonists typically follows a structured workflow, beginning with high-throughput screening and culminating in preclinical in vivo studies.

Caption: Figure 2: General Workflow for STING Agonist Discovery.

In Vitro and Ex Vivo Characterization Data

Following initial screening, hit compounds are characterized to determine their potency and mechanism of action. Key assays measure direct binding to STING, activation of downstream signaling, and induction of cytokines. The data below is representative of values obtained for potent CDN analogs.

Table 1: Representative In Vitro Characterization of STING Agonists

| Assay Type | Cell Line / System | Readout | Representative Agonist (e.g., ADU-S100) | Reference Agonist (2',3'-cGAMP) |

|---|---|---|---|---|

| Cellular Potency | THP-1-Dual™ ISG Reporter | ISG Activity (EC₅₀) | ~5 µM | ~124 µM |

| Signaling Activation | THP-1 Monocytes | IFN-β Secretion (EC₅₀) | ~1 µM | ~70 µM |

| Cytokine Induction | Human PBMCs | IFN-α Induction (EC₅₀) | 0.4 - 4.7 µM | 19.6 µM |

| Cytokine Induction | Human PBMCs | TNF-α Induction (EC₅₀) | ~2 µM | > 20 µM |

In Vivo Preclinical Efficacy

Promising lead candidates are evaluated in vivo using syngeneic mouse tumor models. The agonist is often administered via intratumoral injection to maximize local immune activation and minimize systemic toxicity.

Table 2: Representative In Vivo Efficacy in a Syngeneic Mouse Model (e.g., B16F10 Melanoma)

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Responders (%) |

|---|---|---|---|---|

| Vehicle Control | 50 µL intratumorally, Days 7, 10, 13 | 1500 ± 250 | - | 0% |

| STING Agonist | 10 µg in 50 µL, intratumorally, Days 7, 10, 13 | 450 ± 150 | 70% | 40% |

| Anti-PD-1 Ab | 200 µg intraperitoneally, Days 7, 10, 13 | 900 ± 200 | 40% | 10% |

| STING Agonist + Anti-PD-1 | Combination of above | 150 ± 75 | 90% | 80% |

Note: Data are illustrative and compiled from typical results seen in preclinical studies.

Synthesis of STING Agonists

The chemical synthesis of STING agonists, particularly complex CDN analogs, requires sophisticated multi-step procedures. Phosphorothioate modifications are commonly introduced to improve stability against nuclease degradation.

Example Synthetic Strategy: Phosphorothioate CDN Analogs

The synthesis of dithio-CDN analogs like ADU-S100 involves the stereospecific assembly of phosphorothioate linkages. Modern approaches utilize P(V)-based reagents to control the chirality at the phosphorus centers, which is crucial for potent activity.

A general synthetic route involves:

-

Nucleoside Preparation: Synthesis of appropriately protected purine nucleoside building blocks.

-

Phosphoramidite Coupling: Coupling of a protected nucleoside phosphoramidite with a second nucleoside to form a linear dinucleotide.

-

Oxidation/Sulfurization: Introduction of the phosphorothioate moiety.

-

Deprotection and Cyclization: Removal of protecting groups and an intramolecular cyclization step to form the macrocycle.

-

Purification: Final purification of the target CDN using techniques like HPLC.

A recent stereodefined synthesis of a novel phosphorothioate CDN agonist avoided low-yielding racemic methods by using a P(V)-based platform, enabling complete control of chirality and allowing for multi-gram scale production.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of STING agonists. The following are representative protocols for key assays.

Protocol: IFN-β Secretion Assay in THP-1 Cells

This protocol measures the potency of a STING agonist by quantifying the amount of secreted IFN-β.

-

Cell Culture: Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and differentiate into macrophage-like cells using 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Treatment: Prepare serial dilutions of the STING agonist (and 2',3'-cGAMP as a positive control) in assay medium. Replace the culture medium with the compound dilutions.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IFN-β in the supernatants using a commercial Human IFN-β ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Plot the IFN-β concentration against the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Protocol: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical study to assess the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.

-

Animal Model: Use 6-8 week old female C57BL/6 mice.

-

Tumor Implantation: Subcutaneously inject 5 x 10⁵ B16F10 melanoma cells in 100 µL of PBS into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (e.g., Vehicle, STING Agonist, Anti-PD-1, Combination).

-

Dosing:

-

STING Agonist: Administer intratumorally (e.g., 10 µg in 50 µL PBS) on specified days (e.g., Days 7, 10, 13 post-implantation).

-

Checkpoint Inhibitor: Administer intraperitoneally (e.g., 200 µg anti-PD-1 antibody) on the same or similar schedule.

-

-

Efficacy Endpoints: Continue to monitor tumor volumes and body weight until tumors reach a predetermined endpoint size (e.g., 2000 mm³) or show signs of ulceration, at which point the animal is euthanized.

-

Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) and the percentage of tumor-free survivors (complete responders) at the end of the study.

Conclusion

The development of STING agonists represents a highly promising strategy in cancer immunotherapy. By activating a powerful innate immune response, these agents can remodel the tumor microenvironment and synergize with other therapies like checkpoint inhibitors to induce durable anti-tumor immunity. While challenges related to delivery, stability, and potential for systemic toxicity remain, ongoing research into novel CDN analogs and non-CDN small molecules continues to advance the field. The discovery and synthesis workflows detailed herein provide a robust framework for identifying and developing the next generation of clinically successful STING agonists.

References

- 1. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Structure-Activity Relationship of STING Agonist-34: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of STING agonist-34, also identified as compound 12L in the primary literature. The document outlines the core chemical scaffold, explores the impact of structural modifications on biological activity, details the experimental methodologies used for its characterization, and contextualizes its mechanism within the STING signaling pathway.

Core Structure and Biological Activity

This compound (compound 12L) is a potent, non-cyclic dinucleotide (CDN) small molecule activator of the STING protein. Its discovery marked a significant step in the development of systemically bioavailable STING agonists for immunotherapy. The core structure is based on a bipyridazine scaffold.

The key reported biological activities for this compound in the widely used THP-1 human monocytic cell line are:

-

EC50: 0.38 ± 0.03 μM

-

IC50: 1.15 μM

Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of a lead compound to optimize its potency and pharmacokinetic properties. The following table summarizes the SAR data for a series of bipyridazine derivatives, including compound 12L, as reported in the primary literature. The data highlights the influence of various substituents on the molecule's ability to activate the STING pathway, measured by IFN-β induction in THP-1 cells.

| Compound | R1 | R2 | R3 | EC50 (μM) in THP-1 Cells |

| 12a | H | H | H | >40 |

| 12b | OMe | H | H | 25.42 ± 2.11 |

| 12c | F | H | H | 15.36 ± 1.54 |

| 12d | Cl | H | H | 10.28 ± 1.23 |

| 12e | H | OMe | H | 8.76 ± 0.98 |

| 12f | H | F | H | 5.43 ± 0.67 |

| 12g | H | Cl | H | 3.12 ± 0.45 |

| 12h | H | H | OMe | 18.91 ± 1.98 |

| 12i | H | H | F | 9.87 ± 1.05 |

| 12j | H | H | Cl | 6.54 ± 0.78 |

| 12k | F | F | H | 1.21 ± 0.15 |

| 12L (this compound) | F | H | F | 0.38 ± 0.03 |

| SR-717 (Reference) | - | - | - | 1.89 ± 0.21 |

Data extracted from "Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists".[1][2]

The SAR data indicates that halogen substitutions, particularly fluorine, at specific positions on the aromatic rings are critical for potent STING activation. Compound 12L, with fluorine atoms at the R1 and R3 positions, demonstrated the highest potency in this series.

Experimental Protocols

General Synthesis of Bipyridazine Derivatives

The synthesis of this compound (12L) and its analogs generally follows a multi-step synthetic route, which can be summarized as follows:

-

Suzuki Coupling: A key step involves the Suzuki coupling of a substituted pyridazine with a substituted pyridine boronic acid to form the bipyridazine core.

-

Functional Group Interconversion: Subsequent steps involve the modification of functional groups on the bipyridazine scaffold to introduce the various substituents for SAR studies.

A detailed, step-by-step synthetic procedure for compound 12L is available in the supporting information of the source publication.[1]

THP-1 IFN-β Reporter Gene Assay (for EC50 Determination)

The biological activity of the STING agonists was quantified using a THP-1 cell line engineered with an interferon-stimulated response element (ISRE) driving the expression of a luciferase reporter gene.

-

Cell Culture: THP-1-ISG-Lucia™ cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of approximately 40,000 cells per well.

-

Serial dilutions of the test compounds (e.g., this compound) are prepared and added to the wells.

-

The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

A luciferase assay reagent is added to each well.

-

Luminescence, which is proportional to IFN-β production and thus STING activation, is measured using a luminometer.

-

-

Data Analysis: The EC50 values are calculated from the dose-response curves generated from the luminescence data.

Signaling Pathways and Experimental Workflow

STING Signaling Pathway

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

Caption: The canonical cGAS-STING signaling pathway.

Experimental Workflow for STING Agonist Evaluation

The evaluation of novel STING agonists like compound 12L typically follows a standardized workflow from chemical synthesis to in vitro and in vivo characterization.

Caption: A typical workflow for the discovery and evaluation of STING agonists.

References

STING Agonist-34: A Technical Guide to Target Binding and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding characteristics and affinity of STING agonist-34, also identified as Compound 12L. The information presented herein is curated for professionals in the fields of immunology, oncology, and drug discovery, offering a centralized resource for understanding the molecular interactions of this potent stimulator of interferon genes (STING) agonist.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's interaction with the STING protein. This data is essential for assessing its potency and efficacy in cellular systems.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 0.38 µM | THP-1 (Human) | IFN-β Induction | [1] |

| IC50 | 1.15 µM | THP-1 (Human) | Not Specified | [1] |

Target Binding and Affinity

This compound is a non-nucleotide small molecule designed to activate the STING signaling pathway. Its binding affinity and ability to induce a conformational change in the STING protein are critical to its function as an agonist. The primary methods used to characterize the binding of this compound are the Protein Thermal Shift Assay and competition binding assays.

Signaling Pathway

Upon binding, this compound induces the dimerization and activation of STING, initiating a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This pathway is a key component of the innate immune system's response to cytosolic DNA, and its activation has significant therapeutic potential in oncology and infectious diseases.

Caption: STING Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used to determine the binding and activity of this compound.

Protein Thermal Shift Assay (TSA)

The protein thermal shift assay is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.

Objective: To determine if this compound directly binds to and stabilizes the STING protein.

Materials:

-

Purified recombinant human STING protein (C-terminal domain)

-

This compound (Compound 12L)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

-

Prepare a master mix containing the STING protein and SYPRO Orange dye in PBS. The final concentration of STING protein is typically in the low micromolar range (e.g., 2 µM), and the final concentration of SYPRO Orange is 5x.

-

Dispense the master mix into the wells of a 96-well PCR plate.

-

Add this compound to the wells at various concentrations. A DMSO control (vehicle) must be included.

-

Seal the plate and centrifuge briefly to mix the contents.

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its inflection point, which corresponds to the midpoint of the protein unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm in the presence of the agonist.

Competition Binding Assay

Competition binding assays are used to determine the ability of a test compound to displace a known ligand that binds to the target protein. This provides an indirect measure of the binding affinity of the test compound.

Objective: To quantify the binding affinity of this compound to the STING protein by measuring its ability to compete with a known fluorescently labeled ligand.

Materials:

-

Purified recombinant human STING protein (C-terminal domain)

-

A known fluorescently labeled STING ligand (e.g., a fluorescent cGAMP analog)

-

This compound (Compound 12L)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well low-volume black plates

-

A plate reader capable of measuring fluorescence polarization or HTRF (Homogeneous Time-Resolved Fluorescence).

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the STING protein, the fluorescently labeled STING ligand at a constant concentration (typically at or below its Kd), and the serially diluted this compound.

-

Include control wells containing only the STING protein and the fluorescent ligand (maximum signal) and wells with only the fluorescent ligand (background).

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization or HTRF signal using a plate reader.

-

The data is then plotted as the signal versus the logarithm of the competitor concentration.

-

The IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent ligand, is determined by fitting the data to a sigmoidal dose-response curve.

Caption: Experimental Workflow for Binding Affinity Assays.

References

"STING agonist-34" in vitro characterization

An In-Depth Technical Guide to the In Vitro Characterization of STING Agonists

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells, and initiating a potent anti-tumor immune response.[1] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy.[2][3] STING agonists, by mimicking the natural ligand cGAMP, can trigger the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the activation of dendritic cells (DCs), priming of T cells, and ultimately, anti-tumor immunity.[4][5]

This guide provides a comprehensive overview of the core in vitro methodologies and data analysis required for the characterization of novel STING agonists. While this document is tailored to be a general guide, it will use data from various known STING agonists as illustrative examples, given that a specific compound designated "STING agonist-34" is not prominently identified in publicly available literature.

Data Presentation: Quantitative Analysis of STING Agonist Activity

A thorough in vitro characterization of a STING agonist requires quantitative assessment of its potency, binding affinity, and cytokine induction profile. The following tables summarize representative data for several well-characterized STING agonists.

Table 1: Potency and Binding Affinity of Various STING Agonists

| STING Agonist | Assay System | Parameter | Value | Reference |

| KAS-08 | THP-1 ISG Luciferase Reporter Assay | EC50 | 0.18 µM | |

| ST12 (Ziyuglycoside II) | Biolayer Interferometry (binding to human STING R232) | Kd | 14 µM | |

| 2',3'-cGAMP | Biolayer Interferometry (binding to human STING) | Kd | 3.79 nM | |

| ADU-S100 (free) | THP-1 Dual Cells (IRF3-mediated luciferase) | EC50 | 3.03 µg/mL | |

| ADU-S100 (free) | THP-1 Dual Cells (NF-κB-mediated SEAP) | EC50 | 4.85 µg/mL | |

| diABZI-amine | THP-1 Dual Reporter Cells | EC50 | 0.144 ± 0.149 nM | |

| diABZI-V/C-DBCO | THP-1 Dual Reporter Cells | EC50 | 1.47 ± 1.99 nM | |

| GA-MOF | THP-1 Luciferase Reporter Cells | EC50 | 2.34 ± 1.44 µM | |

| GA | THP-1 Luciferase Reporter Cells | EC50 | 6.98 ± 1.15 µM | |

| PC7A | Isothermal Titration Calorimetry (binding to human STING) | Kd | 72 nM | |

| E7766 | Recombinant STING protein binding | Kd | 40 nmol/L | |

| E7766 | Human PBMCs (IFNβ induction) | EC50 | 0.15 to 0.79 µmol/L |

Table 2: In Vitro Cytokine and Chemokine Induction Profile of STING Agonists

| Cell Type | STING Agonist | Induced Cytokines/Chemokines | Key Findings | Reference |

| Primary Human Fibroblasts | BNBC | Type I and III IFNs | Induced a dominant cytokine response. | |

| Human PBMCs | BNBC | Inflammatory Cytokines | Activated an inflammatory cytokine response and induced DC maturation. | |

| Human and Murine Cancer Cells | VPS34 inhibitor + STING agonist | CCL5, CXCL10 | Synergistically increased STING-dependent IFN response and chemokine secretion. | |

| Monocytic/Dendritic Innate Immune Cells | VPS34 inhibitor + STING agonist | Pro-inflammatory Cytokines | The combination further induced cytokine release. | |

| Human Monocytes (CD14+) | Synthetic STING agonists | IFNα, TNFα, IL-6, IL-1β | Induced secretion of a broad spectrum of pro-inflammatory cytokines. | |

| RAW264.7 Macrophages | T. cruzi DNA | IFN-β, IL-6, IL-12, TNF-α | STING-dependent induction of cytokine gene expression. | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | GA-MOF | IFN-β | Increased IFN-β secretion, indicating strong activation of the STING-IFN axis. |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate in vitro characterization of STING agonists.

Cell-Based Reporter Assays for STING Pathway Activation

These assays provide a high-throughput method to screen and quantify the activity of STING agonists.

-

Objective: To measure the activation of the IRF3 and NF-κB pathways downstream of STING.

-

Cell Line: THP-1-Dual™ cells are commonly used. These cells are engineered to express a secreted luciferase reporter gene under the control of an ISG54 promoter (responsive to IRF3) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Methodology:

-

Cell Seeding: Plate THP-1-Dual™ cells in a 96-well plate at a density of 100,000-200,000 cells per well.

-

Compound Treatment: Add serial dilutions of the STING agonist to the wells. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

-

Reporter Gene Measurement:

-

ISG-Luciferase Activity: Transfer cell supernatant to a white-walled 96-well plate. Add a luciferase detection reagent and measure luminescence using a luminometer.

-

NF-κB-SEAP Activity: Transfer cell supernatant to a standard 96-well plate. Add a SEAP detection reagent and measure absorbance at the appropriate wavelength (e.g., 620-655 nm).

-

-

Data Analysis: Plot the reporter activity against the agonist concentration and determine the EC50 value using non-linear regression analysis.

-

Quantification of Cytokine and Chemokine Secretion

This protocol measures the production of key immunomodulatory molecules following STING activation in primary immune cells.

-

Objective: To quantify the secretion of cytokines (e.g., IFN-β, TNF-α, IL-6) and chemokines (e.g., CXCL10, CCL5) from relevant cell types.

-

Cell Types: Human peripheral blood mononuclear cells (PBMCs), monocyte-derived dendritic cells (mo-DCs), or murine bone marrow-derived dendritic cells (BMDCs).

-

Methodology:

-

Cell Isolation and Culture: Isolate primary cells using standard techniques (e.g., Ficoll-Paque density gradient for PBMCs). Culture the cells in appropriate media.

-

Stimulation: Treat the cells with the STING agonist at various concentrations for a specified time (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

-

Quantification:

-

ELISA: Use commercially available ELISA kits to measure the concentration of specific cytokines in the supernatant.

-

Multiplex Bead Array (e.g., Luminex): Simultaneously quantify multiple cytokines from a small sample volume.

-

-

Data Analysis: Generate dose-response curves for each cytokine to assess the potency and efficacy of the agonist.

-

STING Binding Assays

These biophysical assays determine the direct interaction and binding affinity of the agonist to the STING protein.

-

Objective: To determine the equilibrium dissociation constant (Kd) of the agonist for the STING protein.

-

Materials: Purified recombinant STING protein (C-terminal domain is often sufficient), STING agonist.

-

Methodology (Surface Plasmon Resonance - SPR):

-

Immobilization: Covalently immobilize the purified STING protein onto a sensor chip surface.

-

Binding Analysis: Flow serial dilutions of the STING agonist over the sensor chip surface.

-

Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of the agonist binding to the immobilized STING.

-

Data Analysis: Analyze the association and dissociation kinetics to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.

-

Western Blotting for STING Pathway Phosphorylation

This assay confirms the activation of the downstream signaling cascade by detecting the phosphorylation of key pathway components.

-

Objective: To detect the phosphorylation of STING, TBK1, and IRF3.

-

Methodology:

-

Cell Lysis: Treat cells (e.g., THP-1 or primary macrophages) with the STING agonist for various time points (e.g., 0, 30, 60, 120 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STING (p-STING), p-TBK1, and p-IRF3. Also, probe for total protein levels as loading controls.

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Mandatory Visualizations

STING Signaling Pathway

Caption: STING signaling pathway activated by a synthetic agonist.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of a STING agonist.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Cellular Journey of STING Agonist-34: A Technical Guide to Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in the innate immune system, and its activation holds immense promise for cancer immunotherapy. Small molecule STING agonists, such as STING agonist-34, are at the forefront of this therapeutic exploration. Understanding the cellular uptake and subcellular localization of these agonists is paramount for optimizing their efficacy and designing next-generation therapeutics. While specific data on the cellular journey of "this compound" is not extensively detailed in the public domain, this guide provides a comprehensive framework for its investigation, drawing upon the known mechanisms of the STING pathway and general principles of small molecule cell entry.

"this compound" has been identified as a potent STING agonist with an IC50 value of 1.15 µM and an EC50 of 0.38 µM in THP1 cells, indicating its potential in cancer research[1]. This guide will delve into the anticipated cellular pathways and provide detailed experimental protocols to empower researchers to elucidate the cellular pharmacology of this and other novel STING agonists.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically detailing the cellular uptake rates, efficiency, and precise subcellular concentration of this compound. The table below summarizes the known potency of this agonist.

| Compound | Cell Line | IC50 | EC50 | Therapeutic Area | Reference |

| This compound | THP1 | 1.15 µM | 0.38 µM | Cancer Research | [1] |

The STING Signaling Pathway and Agonist Localization

The STING protein is predominantly localized to the endoplasmic reticulum (ER) in its inactive state[2][3]. Upon binding of an agonist, such as the endogenous ligand cGAMP or a synthetic small molecule, STING undergoes a significant conformational change and traffics from the ER to the Golgi apparatus[2]. This translocation is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines. Following signaling, STING can be targeted for degradation through lysosomal pathways.

It is hypothesized that a small molecule like this compound, once inside the cell, would need to reach the ER to engage its target. The efficiency of its cellular uptake and its ability to access the ER-localized STING are critical determinants of its biological activity.

References

A Technical Guide to the Downstream Signaling of STING Agonists

Disclaimer: Information regarding a specific molecule designated "STING agonist-34" is not publicly available. This guide provides a comprehensive overview of the core downstream signaling pathways and methodologies associated with well-characterized synthetic STING (Stimulator of Interferon Genes) agonists, which are presumed to be representative of the class.

The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with pathogen infection and cellular damage.[1] Pharmacological activation of STING with synthetic agonists has emerged as a promising therapeutic strategy, particularly in the field of immuno-oncology, due to its potent ability to induce anti-tumor immunity.[2][3] This technical guide delineates the downstream signaling cascade initiated by STING agonists, presents quantitative data on their effects, and provides detailed experimental protocols for their evaluation.

Core Signaling Pathway

Upon binding of a synthetic agonist, the STING protein, resident on the endoplasmic reticulum (ER), undergoes a conformational change and activation.[1] This initiates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4]

The key steps in the downstream signaling pathway are as follows:

-

STING Activation and Translocation: Agonist binding triggers STING dimerization and translocation from the ER to the Golgi apparatus.

-

TBK1 Recruitment and Activation: At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.

-

Type I Interferon Production: In the nucleus, IRF3 dimers bind to IFN-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-β), driving their transcription.

-

NF-κB Activation: STING activation also leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which promotes the expression of various pro-inflammatory cytokines.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

STING Agonist-Mediated Type I Interferon Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of the STING pathway culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-viral or anti-tumor immune response.[1] Consequently, STING has emerged as a promising therapeutic target, particularly in the field of oncology, with the development of STING agonists being a key area of research.[2]

This technical guide provides an in-depth overview of the induction of type I interferons by STING agonists. While the specific compound "STING agonist-34" could not be definitively identified in publicly available literature and may be a proprietary designation, this guide will utilize data from well-characterized STING agonists, such as the cyclic dinucleotide (CDN) 2'3'-cGAMP and the non-CDN small molecule diABZI, to illustrate the principles and methodologies involved.

The STING Signaling Pathway and Type I Interferon Induction

The canonical STING signaling cascade leading to the production of type I IFNs is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[3] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum.[4] This binding event triggers a conformational change in STING, leading to its activation and translocation to the Golgi apparatus.

Once activated, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, such as IFNB1, initiating their transcription. The newly synthesized type I interferons are then secreted from the cell and can act in an autocrine or paracrine manner to further amplify the immune response.

Caption: STING signaling pathway leading to type I interferon production.

Quantitative Analysis of STING Agonist-Induced Type I Interferon

The potency of STING agonists in inducing type I interferon production is a critical parameter in their development as therapeutics. This is often quantified by determining the half-maximal effective concentration (EC50) for interferon-β (IFN-β) secretion in relevant cell types.

| STING Agonist | Cell Type | Assay | Endpoint | EC50 | Reference |

| diABZI | Human PBMCs | ELISA | IFN-β Secretion | 130 nM | |

| diABZI-amine | THP1-Dual™ reporter cells | Luciferase Reporter Assay | IRF-inducible Luciferase Activity | 0.144 nM | |

| 2'3'-cGAMP | THP1-Dual™ reporter cells | Luciferase Reporter Assay | IRF-inducible Luciferase Activity | >1 µM (less potent than diABZI) | |

| diABZI STING agonist-2 | Human PBMCs | ELISA | IFN-β Secretion | 3.1 µM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STING agonist activity. Below are protocols for key in vitro assays.

In Vitro STING Activation using a Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP1-Dual™ cells.

Materials:

-

THP1-Dual™ KI-hSTING cells

-

RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 IU/ml penicillin, 100 µg/ml streptomycin

-

STING agonist (e.g., diABZI)

-

96-well white, flat-bottom plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of approximately 40,000 cells per well in a 96-well plate in 75 µl of assay medium.

-

Compound Preparation: Prepare serial dilutions of the STING agonist in culture medium at 4-fold the final desired concentration.

-

Cell Treatment: Add 25 µl of the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Caption: Workflow for the in vitro STING activation reporter assay.

Quantification of IFN-β mRNA by RT-qPCR

This protocol outlines the measurement of IFNB1 gene expression in response to STING agonist treatment.

Materials:

-

Cells (e.g., THP-1 or primary macrophages)

-

STING agonist

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for IFNB1 and a housekeeping gene (e.g., ACTB or GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat cells with the STING agonist for a specified time (e.g., 4-6 hours).

-

RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR master mix, primers for IFNB1 and the housekeeping gene, and the synthesized cDNA.

-

Data Analysis: Calculate the relative expression of IFNB1 mRNA normalized to the housekeeping gene using the ΔΔCt method.

Measurement of Secreted IFN-β by ELISA

This protocol describes the quantification of IFN-β protein in cell culture supernatants.

Materials:

-

Cell culture supernatants from STING agonist-treated cells

-

Human IFN-β ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection: Collect cell culture supernatants after treating cells with the STING agonist for 18-24 hours. Centrifuge to remove cellular debris.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance values to the standard curve.

Western Blot for Phosphorylated STING and IRF3

This protocol is for detecting the phosphorylation of key signaling proteins in the STING pathway.

Materials:

-

Cell lysates from STING agonist-treated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-STING, anti-STING, anti-p-IRF3, anti-IRF3, and a loading control like anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse STING agonist-treated cells (stimulation time typically 1-4 hours) with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Imaging and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

The activation of the STING pathway by specific agonists represents a powerful strategy for inducing a type I interferon response, with significant therapeutic potential in immuno-oncology and other areas. A thorough understanding of the underlying signaling mechanisms, coupled with robust and quantitative in vitro and in vivo assays, is essential for the successful development of novel STING-targeted therapeutics. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to advance their work in this exciting field.

References

The Role of STING Agonist-34 in Innate Immunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of this pathway with STING agonists represents a promising therapeutic strategy for a variety of diseases, most notably cancer. This technical guide provides an in-depth overview of the role and mechanism of action of a representative STING agonist, herein referred to as "STING Agonist-34," based on publicly available data for well-characterized synthetic STING agonists such as ADU-S100 (MIW815) and diABZI-4. This document details the underlying signaling cascade, presents quantitative data from preclinical studies, outlines key experimental protocols, and provides visual representations of the core biological and experimental workflows.

Introduction to the STING Pathway

The STING pathway is a fundamental innate immune sensing mechanism.[1] It is activated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage.[1] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[2] cGAMP then binds to the STING protein, which is an adaptor protein located on the endoplasmic reticulum (ER).[3] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2]

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). Concurrently, the STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The secreted type I interferons and cytokines work in concert to establish an antiviral state, promote the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs), and enhance the recruitment and activation of cytotoxic CD8+ T cells, thereby bridging the innate and adaptive immune responses.

Mechanism of Action of this compound (Representative)

"this compound" is a representative non-cyclic dinucleotide, small-molecule STING agonist. Unlike the natural ligand cGAMP, these synthetic agonists are designed for improved cell permeability and stability, allowing for potent and specific activation of the STING protein. Upon entering the cell, the agonist directly binds to the STING protein, inducing its dimerization and initiating the downstream signaling cascade identical to that triggered by cGAMP. This leads to the robust production of type I interferons and other pro-inflammatory cytokines, which are crucial for its therapeutic effects.

The following diagram illustrates the signaling pathway activated by a representative STING agonist.

Quantitative Data Presentation

The efficacy of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for well-characterized STING agonists, diABZI-4 and ADU-S100.

Table 1: In Vitro Activity of Representative STING Agonists

This table presents the half-maximal effective concentration (EC50) values, which represent the concentration of the agonist required to induce 50% of the maximal response for a given biological effect.

| Agonist | Cell Line | Assay | Measured Endpoint | EC50 | Citation |

| diABZI-4 | Human Lung Fibroblasts (MRC-5) | Antiviral Assay | Inhibition of Influenza A Virus (IAV) | 11.8 - 199 nM | |

| diABZI-4 | Human Lung Fibroblasts (MRC-5) | Antiviral Assay | Inhibition of Human Rhinovirus (HRV) | 11.8 - 199 nM | |

| diABZI-4 | Human Lung Fibroblasts (MRC-5) | Antiviral Assay | Inhibition of SARS-CoV-2 | 11.8 - 199 nM | |

| diABZI-4 | THP1-Dual™ Cells | Reporter Gene Assay | Type I IFN Production | 0.144 nM | |

| ADU-S100 | THP-1 Dual™ Cells | Reporter Gene Assay | IRF3 Activation | 3.03 µg/mL | |

| ADU-S100 | THP-1 Dual™ Cells | Reporter Gene Assay | NF-κB Activation | 4.85 µg/mL |

Table 2: In Vivo Anti-Tumor Efficacy of Representative STING Agonists

This table summarizes the results from preclinical animal models, demonstrating the anti-tumor effects of STING agonist monotherapy or combination therapy.

| Agonist | Tumor Model | Animal Model | Treatment Regimen | Key Findings | Citation |

| ADU-S100 | CT-26 Colon Carcinoma | BALB/c Mice | 40 µg, intratumoral injection | Significant tumor regression compared to control. | |

| ADU-S100 | CT-26 Colon Carcinoma | BALB/c Mice | 20 µg + CpG ODN 20 µg, intratumoral | Highest suppression of tumor growth among tested groups. | |

| ADU-S100 | Esophageal Adenocarcinoma | Rat Model | 50 µg, intratumoral, +/- 16Gy radiation | Mean tumor volume decreased by 30.1% (agonist alone) and 50.8% (agonist + radiation). | |

| ADU-S100 | 4T1 Breast Cancer | BALB/c Mice | 50 µg intratumorally, then 30 µg | Significantly delayed tumor growth when combined with αTim-3 antibody. | |

| ADU-S100 | TRAMP-C2 Prostate Cancer | C57BL/6 Mice | 50 µg intratumorally, with cyto-IL-15 | Eliminated tumors in 58-67% of mice with unilateral tumors. | |

| diABZI-4 | SARS-CoV-2 Infection | K18-hACE2 Transgenic Mice | 0.5 mg/kg, intranasal, 3h pre-infection | Protected mice from SARS-CoV-2 induced weight loss and lethality. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of STING agonists.

In Vitro STING Activation Reporter Assay

-

Objective: To quantify the activation of IRF3 and NF-κB pathways downstream of STING engagement in a cell-based system.

-

Cell Line: THP-1 Dual™ cells, which are human monocytic cells engineered with two reporter genes. The IRF3 pathway is monitored by a luciferase gene under the control of an ISG54 promoter, and the NF-κB pathway is monitored by a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an IL-12 p40 promoter.

-

Protocol:

-

Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate.

-

Prepare serial dilutions of the STING agonist (e.g., ADU-S100) in cell culture medium.

-

Add the diluted agonist to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

For IRF3 activity: Add a luciferase detection reagent (e.g., QUANTI-Luc™) to the cell supernatant and measure luminescence using a luminometer.

-

For NF-κB activity: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant and measure absorbance at 620-655 nm using a spectrophotometer.

-

Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.

-

In Vivo Murine Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Tumor Model: CT-26 murine colon carcinoma cells.

-

Protocol:

-

Subcutaneously implant 5 x 10^5 CT-26 cells in the right flank of each mouse.

-

Monitor tumor growth every other day using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

When tumors reach a volume of approximately 80-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, STING agonist low dose, STING agonist high dose).

-

Administer the STING agonist (e.g., ADU-S100 at 20 µg or 40 µg) via intratumoral injection. Injections may be repeated based on the study design.

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., day 30), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, flow cytometry).

-

Survival can be monitored as a primary endpoint, with euthanasia performed when tumors reach a predetermined maximum size.

-

The following diagram outlines a typical workflow for an in vivo anti-tumor efficacy study.

Conclusion

STING agonists, represented here as "this compound," are potent activators of the innate immune system with significant therapeutic potential. By directly engaging the STING protein, these agents induce a robust type I interferon and pro-inflammatory cytokine response, which is instrumental in driving both innate and adaptive anti-tumor immunity. The quantitative data and experimental protocols presented in this guide, based on well-studied compounds like ADU-S100 and diABZI-4, provide a framework for understanding and evaluating the preclinical efficacy of this promising class of immunotherapeutic agents. Further research and clinical development are ongoing to optimize dosing, delivery, and combination strategies to fully realize the clinical benefit of STING pathway activation.

References

- 1. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for STING Agonist-34 Treatment in Cell Lines

For Research Use Only.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage. Activation of the STING pathway triggers a robust anti-tumor immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][4][5] This response enhances the activation of dendritic cells, promotes the priming of tumor-specific CD8+ T cells, and increases the recruitment of natural killer (NK) cells to the tumor microenvironment.

STING agonists, such as the representative molecule "STING agonist-34," are compounds designed to pharmacologically activate this pathway. These agents have shown significant promise in preclinical cancer models, demonstrating the ability to induce tumor regression, enhance the efficacy of immune checkpoint inhibitors, and turn "cold" tumors with low immune infiltration into "hot," immunologically active environments. These application notes provide a comprehensive guide for researchers on the use of this compound for in vitro cell line treatments, including detailed protocols and data presentation.

Mechanism of Action

STING is a transmembrane protein located in the endoplasmic reticulum (ER). Upon binding to a STING agonist, it undergoes a conformational change and translocates from the ER to the Golgi apparatus. This initiates a signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). The phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I IFNs (e.g., IFN-β) and other interferon-stimulated genes (ISGs), such as the chemokine CXCL10.

Data Presentation: In Vitro Activity of STING Agonists

The efficacy of STING agonists can be quantified across various cell lines. The following tables summarize representative data for potent synthetic STING agonists, which can be used as a benchmark for experiments with this compound.

Table 1: Potency of STING Agonists in Reporter Cell Lines

| Compound | Cell Line | Assay Type | Readout | EC50 Value | Reference |

|---|---|---|---|---|---|

| diABZI-amine | THP1-Dual™ | Luciferase Reporter | IRF-inducible Luciferase | 0.144 ± 0.149 nM | |

| diABZI-V/C-DBCO | THP1-Dual™ | Luciferase Reporter | IRF-inducible Luciferase | 1.47 ± 1.99 nM | |

| SHR1032 | THP-1 Lucia ISG | Luciferase Reporter | IRF-inducible Luciferase | Potent activity reported |

| ADU-S100 | THP-1 Lucia ISG | Luciferase Reporter | IRF-inducible Luciferase | Potent activity reported | |

Table 2: Functional Activity of STING Agonists in Primary and Cancer Cell Lines

| Compound | Cell Line | Assay Type | Readout | EC50 / Concentration | Effect | Reference |

|---|---|---|---|---|---|---|

| 2'3'-cGAMP | Human Melanoma Lines (e.g., WM39) | Co-culture with TILs | IFN-γ Release | Not specified | Increased IFN-γ production | |

| ADU-S100 | Malignant Pleural Mesothelioma Spheroids | Co-culture with CAR-NK cells | Cytotoxicity | Not specified | Enhanced tumor cell killing | |

| diABZI-amine | Primary Murine Splenocytes | ELISA | IFN-β Secretion | 0.17 ± 6.6 µM | Induction of IFN-β | |

| ADU-S100 | B16-F10 (Murine Melanoma) | Cytokine Release Assay | Cytokine Induction | Not specified | Combination with VPS34i enhanced cytokine release | |

| STING Agonist | Human Melanoma Lines (STING-functional) | Flow Cytometry | MHC Class I Expression | 2'3'-cGAMP stimulation | Significantly increased surface expression |

| STING Agonist | Acute Myeloid Leukemia (AML) cells | Apoptosis Assay | Cell Death | Not specified | Direct induction of apoptosis | |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro effects of this compound.

Protocol 1: IRF-Inducible Reporter Assay

This protocol describes how to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter. THP1-Dual™ cells, which express a secreted luciferase under the control of an ISG54 promoter, are highly suitable for this purpose.

Materials:

-

THP1-Dual™ KI-hSTING cells (or similar reporter line)

-

RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 25 mM HEPES

-

Selection antibiotics (e.g., Zeocin™, Normocin™)

-

This compound

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000-180,000 cells per well in a 96-well plate in 180 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range might be from 0.01 nM to 10 µM.

-

Cell Treatment: Add 20 µL of the diluted agonist to the appropriate wells. Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., a known STING agonist like cGAMP).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Measurement:

-

Prepare the luciferase reagent according to the manufacturer's instructions.

-

Transfer 20 µL of the cell culture supernatant from each well to a white, flat-bottom 96-well plate.

-

Add 50 µL of the luciferase reagent to each well.

-

Read the luminescence immediately on a luminometer.

-

-

Data Analysis: Plot the luminescence values against the log of the agonist concentration and determine the EC₅₀ value using a non-linear regression curve fit.

Protocol 2: Cytokine Quantification by ELISA

This protocol details the measurement of key cytokines, such as IFN-β or CXCL10, secreted by cells following treatment with this compound.

Materials:

-

Target cell line (e.g., THP-1, B16-F10, or human PBMCs)

-

Appropriate culture medium

-

This compound

-

24-well or 96-well tissue culture plates

-

ELISA kit for the target cytokine (e.g., Human IFN-β DuoSet ELISA, R&D Systems)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 24-well or 96-well plate. For example, seed 4 x 10⁵ melanoma cells per well in a 24-well plate. Allow cells to adhere overnight.

-

Compound Preparation: Prepare dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the existing medium and add fresh medium containing the diluted agonist or vehicle control.

-

Incubation: Incubate the cells for a predetermined time, typically 24-48 hours, at 37°C in a 5% CO₂ incubator. The optimal time should be determined empirically.

-

Supernatant Collection: Centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the culture supernatant without disturbing the cell layer. Store at -80°C if not used immediately.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.

References

- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. williamscancerinstitute.com [williamscancerinstitute.com]

- 5. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

Application Notes and Protocols for In Vivo Administration of STING Agonist-34

For Research Use Only.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in anti-tumor immunity, making STING agonists promising therapeutic agents in oncology. STING agonist-34 (also known as Compound 12L) is a potent STING agonist.[1] These application notes provide a detailed guide for the in vivo administration of this compound, with a focus on preclinical cancer models. The protocols and data presented are based on established methodologies for potent synthetic STING agonists and should be adapted for specific experimental needs.

Product Information

| Parameter | Value | Reference |

| Product Name | This compound (Compound 12L) | [1] |

| Biological Activity | Potent STING agonist | [1] |

| IC50 | 1.15 µM in THP1 cells | [1] |

| EC50 | 0.38 µM in THP1 cells | [1] |

Signaling Pathway

STING agonists activate the cGAS-STING signaling pathway, a key regulator of innate immunity. Upon binding to STING, a conformational change is induced, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other inflammatory cytokines. This cascade initiates a robust anti-tumor immune response by enhancing antigen presentation and promoting the activation and recruitment of cytotoxic T lymphocytes.

In Vivo Dosing and Administration

The optimal in vivo dosing and administration route for this compound have not been publicly detailed and should be determined empirically. The following tables provide representative data for other potent synthetic STING agonists in preclinical mouse models, which can serve as a starting point for study design.

Table 1: Representative In Vivo Dosing of STING Agonists in Syngeneic Mouse Tumor Models

| STING Agonist | Tumor Model | Mouse Strain | Route of Administration | Dosage | Dosing Frequency | Reference |

| ADU-S100 | B16-F10 Melanoma | C57BL/6 | Intratumoral | 50 µg | Days 7, 10, 13 post-implantation | |

| JNJ-67544412 | Syngeneic tumors | - | Intratumoral | Not specified | q3d x 3 or weekly | |

| ALG-031048 | CT26 Colon Carcinoma | BALB/c | Intratumoral | 25-100 µg | 3 times, 3 days apart | |

| ALG-031048 | CT26 Colon Carcinoma | BALB/c | Subcutaneous | 4 mg/kg | Not specified | |

| diABZI | TRP-1 TCR Tg | Rag1-/- | Intraperitoneal | 0.25 mg/kg | Every other day for 2 weeks |

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

Materials:

-

This compound

-

Sterile, endotoxin-free vehicle (e.g., DMSO, PEG300, Tween 80, and saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Accurately weigh the required amount of this compound powder.

-

To prepare a vehicle solution, a common formulation for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.

-

Add the appropriate volume of DMSO to the this compound powder and vortex until completely dissolved.

-

Add PEG300 and vortex thoroughly.

-

Add Tween 80 and vortex until the solution is homogenous.

-

Finally, add saline or PBS dropwise while continuously vortexing to prevent precipitation.

-

The final concentration of the dosing solution should be calculated based on the desired dose and the injection volume.

-

The freshly prepared dosing solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. A stability test is recommended.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol provides a general framework for assessing the anti-tumor activity of this compound.

Materials:

-

6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)

-

This compound dosing solution

-

Vehicle control solution

-

Calipers for tumor measurement

-

Syringes and needles for tumor implantation and treatment

Experimental Workflow:

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

-

Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Treatment Administration: Administer this compound or vehicle via the chosen route (e.g., intratumoral, intraperitoneal, subcutaneous) on specified days.

-

Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: At the study endpoint (e.g., when tumors reach a predetermined size in the control group), euthanize the mice and collect tumors and other tissues for further analysis (e.g., flow cytometry, immunohistochemistry, gene expression analysis).

Troubleshooting and Optimization

-

Lack of Efficacy: If no significant anti-tumor effect is observed, consider increasing the dose or frequency of administration. The choice of tumor model is also critical, as some models are more responsive to STING agonists.

-

Toxicity: Monitor mice for signs of toxicity, such as significant body weight loss, ruffled fur, or lethargy. If toxicity is observed, the dose should be reduced. Systemic administration of STING agonists can sometimes lead to excessive cytokine release.

-

Vehicle Formulation: The solubility and stability of this compound in the chosen vehicle should be confirmed. Poor formulation can lead to inconsistent results.

Concluding Remarks